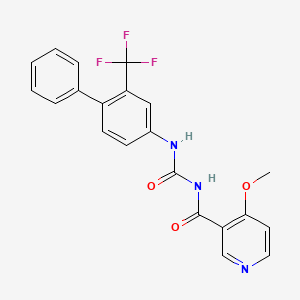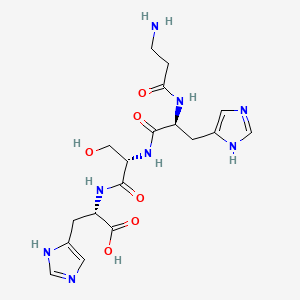
Tetrapeptide-5
Vue d'ensemble
Description
Tetrapeptide-5 is a four amino acid peptide that is claimed to improve puffy eye bags via its anti-oedema and anti-glycation effects . It can reduce vascular permeability, thereby reducing water accumulation in eyelid tissue . It can also inhibit ACE (Angiotensin Converting Enzyme) activity, inhibit angiotensin II and relieve vascular pressure, so as to improve eye bags and dark circles .
Synthesis Analysis
The synthesis of this compound derived from skin structural protein sequence has been studied for its skin anti-aging properties . Another study demonstrated the value of using a method based on mixed anhydrides and activated esters to obtain tetrapeptide at high yield .Chemical Reactions Analysis
The synthesis of peptides involves forming peptides from amino acids with the use of protecting groups . In preparation for analysis, the peptide is broken into its constituent amino acids by reducing all disulfide bonds, capping the –SH groups of cysteine residues by S N 2 reaction with iodoacetic acid, and hydrolyzing the amide bonds by heating with aqueous 6 M HCl at 110 °C for 24 hours .Physical And Chemical Properties Analysis
The molecular weight of this compound is 450.450 . The physical and chemical properties of this compound are still under investigation .Applications De Recherche Scientifique
Obesity Treatment : A study by Hess et al. (2008) on a tetrapeptide derived from melanocyte-stimulating hormone shows potential as an orally administrable drug for obesity treatment. This peptide reduces food consumption and weight gain in mice (Hess et al., 2008).
Conformational Dynamics : Oakley and Johnston (2012) explored the energy landscapes of cyclic tetrapeptides. Their study indicates that cyclic tetrapeptides exhibit interesting conformational dynamics, which could be significant in understanding peptide behaviors in biological systems (Oakley & Johnston, 2012).
Treatment of Obesity and Type 2 Diabetes : Marston and Heisler (2009) discuss the use of a tetrapeptide library for treating obesity and type 2 diabetes. This approach shows potential for in vivo activity beyond classic in vitro target-based screening (Marston & Heisler, 2009).
Inhibition of Ovulation : Kent (1978) demonstrated that a synthetic tetrapeptide can inhibit ovulation in hamsters and rats, indicating potential applications in reproductive health (Kent, 1978).
Cell Attachment and Recognition : Pierschbacher and Ruoslahti (1984) showed that a tetrapeptide sequence is vital for cell attachment activity, suggesting applications in cellular biology and tissue engineering (Pierschbacher & Ruoslahti, 1984).
Peptide Recognition and Binding : Reiss et al. (1991) examined how tetrapeptides bind to rat brain p21ras protein farnesyltransferase. This study provides insights into molecular interactions important in cellular signaling and drug design (Reiss et al., 1991).
Inhibition of Human Bone Marrow Progenitors : Guigon et al. (1990) investigated the effects of a tetrapeptide on human progenitor cells, revealing insights into stem cell biology and potential therapeutic applications (Guigon et al., 1990).
DNA Interactions : Tarnovskaya, Yakutseni, and Khavinson (2014) studied interactions between DNA and a tetrapeptide, suggesting implications for gene regulation and therapeutic interventions (Tarnovskaya et al., 2014).
Drug Discovery : Dooley et al. (1998) identified selective ligands for opioid receptors from a tetrapeptide combinatorial library, highlighting the role of tetrapeptides in novel drug discovery (Dooley et al., 1998).
Mécanisme D'action
Orientations Futures
Peptides have been developed and new knowledge on how peptides improve the skin has been uncovered . The spectrum of peptides in the field of cosmetics is continuously growing. This includes well-known and documented peptides like copper tripeptide, which are still under research to obtain more details on their effectiveness, and for the development of new treatments .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N8O6/c19-2-1-15(28)24-12(3-10-5-20-8-22-10)16(29)26-14(7-27)17(30)25-13(18(31)32)4-11-6-21-9-23-11/h5-6,8-9,12-14,27H,1-4,7,19H2,(H,20,22)(H,21,23)(H,24,28)(H,25,30)(H,26,29)(H,31,32)/t12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEWJFPLRGWOOU-IHRRRGAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236965 | |
| Record name | Tetrapeptide-5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883220-97-1 | |
| Record name | Tetrapeptide-5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883220971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrapeptide-5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAPEPTIDE-5 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EK3M1M8YL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



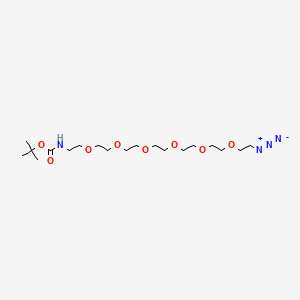
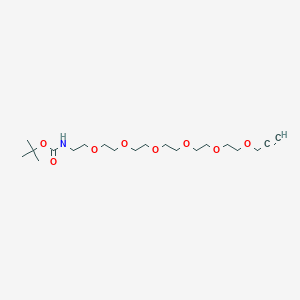
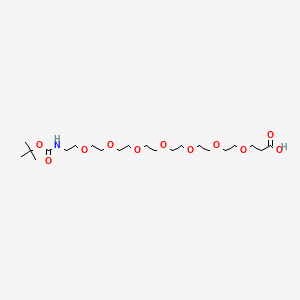
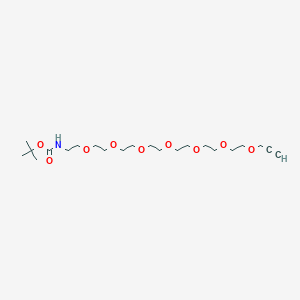
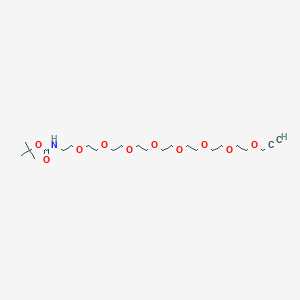
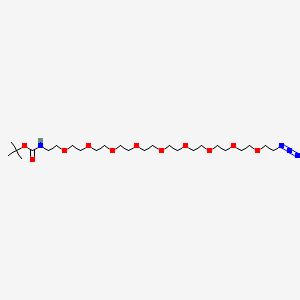
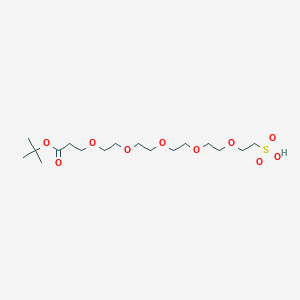
![3-[3-(3-Hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione](/img/structure/B611234.png)

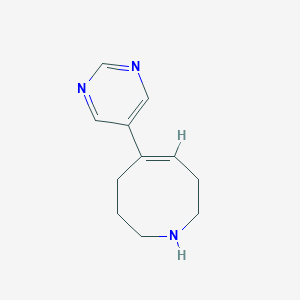
![6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester](/img/structure/B611240.png)
![3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol](/img/structure/B611243.png)
![(4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone](/img/structure/B611244.png)
